molecular formula C15H13N3O5S B2915701 2-(benzylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 923502-27-6

2-(benzylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2915701
M. Wt: 347.35
InChI Key: CQQCWEWOGLEGBZ-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

  • Synthesis and Evaluation of Sulfonyl Derivatives : A study by Kumar et al. (2013) synthesized a series of sulfonyl derivatives, including isopropyl thiazole-derived Schiff bases and 2-(substituted benzylsulfonyl)-5-(4-isopropylthiazol-2-yl)-1,3,4-oxadiazoles. These compounds exhibited moderate to significant antibacterial and antifungal activities. Compounds 4e, 8b, and 8f showed excellent antitubercular activity against Mycobacterium tuberculosis H37Rv, comparable to the first-line drug isoniazid (Kumar, Prasad, & Chandrashekar, 2013).

Anticonvulsant Activities

  • Alpha-Heterocyclic Alpha-Acetamido-N-Benzylacetamide Derivatives : Research by Kohn et al. (1993) on a series of C(alpha)-heteroaromatic analogues of alpha-acetamido-N-benzylacetamides, including the alpha-furan-2-yl, alpha-oxazol-2-yl, and alpha-thiazol-2-yl alpha-acetamido-N-benzylacetamides, found these compounds to provide excellent protection against maximal electroshock-induced seizures in mice. The ED50 and PI values for these adducts were comparable to those of phenytoin, a well-known anticonvulsant (Kohn, Sawhney, Bardel, Robertson, & Leander, 1993).

Anticancer Applications

  • Nitric Oxide-Releasing Derivatives : A study by Wang et al. (2014) on the identification of gut microbial metabolites of a synthetic nitric oxide-releasing farnesylthiosalicylic acid derivative, an antitumor agent, highlighted the potential anticancer applications of such compounds. The study focused on understanding the metabolic processes and mechanism of action of this derivative, suggesting its prospective use as an anticancer agent (Wang, Zhu, Liu, Chen, & Ling, 2014).

Antibacterial Study of N-substituted Derivatives

  • N-substituted Derivatives of 1,3,4-Oxadiazole : Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and evaluated their antibacterial properties. The compounds exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria, highlighting their potential as antimicrobial agents (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).

properties

IUPAC Name

2-benzylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c19-13(10-24(20,21)9-11-5-2-1-3-6-11)16-15-18-17-14(23-15)12-7-4-8-22-12/h1-8H,9-10H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQCWEWOGLEGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

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